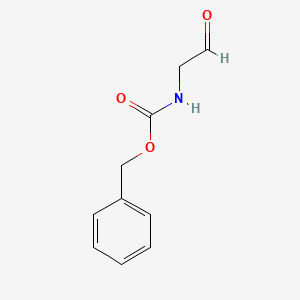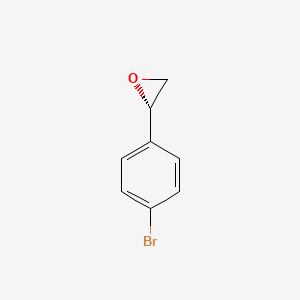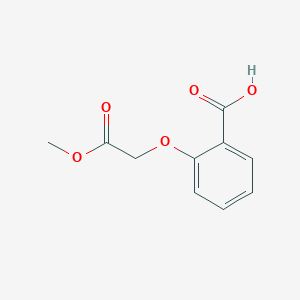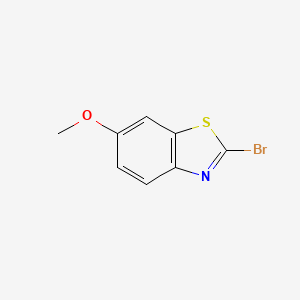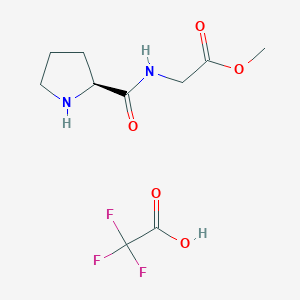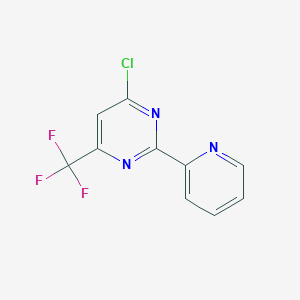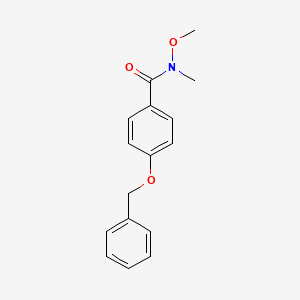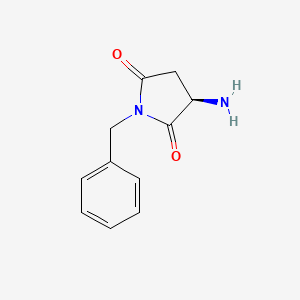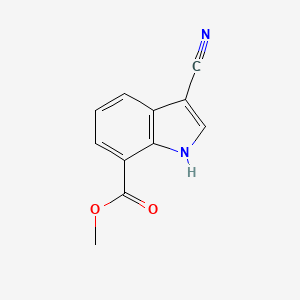
3-氰基-1H-吲哚-7-甲酸甲酯
描述
“Methyl 3-cyano-1H-indole-7-carboxylate” is a chemical compound . It is a derivative of indole, which is a heterocyclic compound that is widely used in medicinal chemistry . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications .
Molecular Structure Analysis
The molecular formula of “Methyl 3-cyano-1H-indole-7-carboxylate” is C11H8N2O2 . Its average mass is 175.184 Da and its monoisotopic mass is 175.063324 Da .Chemical Reactions Analysis
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has led to interest among researchers to synthesize a variety of indole derivatives .Physical And Chemical Properties Analysis
“Methyl 3-cyano-1H-indole-7-carboxylate” has a molecular weight of 200.19 . It is soluble, with a Log S (ESOL) of -2.41 .科学研究应用
Synthesis of Indole Derivatives
“Methyl 3-cyano-1H-indole-7-carboxylate” is used in the synthesis of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Microwave-Assisted Synthesis
“Methyl 3-cyano-1H-indole-7-carboxylate” can be synthesized via a microwave-assisted process . This process involves a palladium-catalyzed intramolecular oxidative coupling . The conversion of a variety of enamines into the relevant indole was optimized by exposing the neat mixture of reactants to microwave irradiation .
Tryptophan Dioxygenase Inhibitors
“Methyl 3-cyano-1H-indole-7-carboxylate” is used in the development of tryptophan dioxygenase inhibitors . These inhibitors have potential applications as anticancer immunomodulators .
ITK Inhibitors
“Methyl 3-cyano-1H-indole-7-carboxylate” is used in the development of ITK inhibitors . ITK inhibitors have potential applications in the treatment of various diseases .
Antibacterial Agents
“Methyl 3-cyano-1H-indole-7-carboxylate” is used in the development of antibacterial agents . These agents are used to treat bacterial infections .
CB2 Cannabinoid Receptor Ligands
“Methyl 3-cyano-1H-indole-7-carboxylate” is used in the development of CB2 cannabinoid receptor ligands . These ligands have potential applications in the treatment of various diseases .
Inhibitors of Hepatitis C Virus NS5B Polymerase
“Methyl 3-cyano-1H-indole-7-carboxylate” is used in the development of inhibitors of hepatitis C virus NS5B polymerase . These inhibitors have potential applications in the treatment of hepatitis C .
Anti-HIV-1 Agents
“Methyl 3-cyano-1H-indole-7-carboxylate” is used in the development of anti-HIV-1 agents . These agents have potential applications in the treatment of HIV-1 .
安全和危害
未来方向
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The addition of the indole nucleus to medicinal compounds has made it an important heterocyclic compound having broad-spectrum biological activities . This suggests that “Methyl 3-cyano-1H-indole-7-carboxylate” and other indole derivatives could have promising future applications in medicinal chemistry.
作用机制
Target of Action
Methyl 3-cyano-1H-indole-7-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets, leading to various biochemical changes.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have shown inhibitory activity against influenza A , suggesting that they may interfere with viral replication pathways.
Pharmacokinetics
It has been noted that the compound has high gastrointestinal absorption , which could impact its bioavailability.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 3-cyano-1H-indole-7-carboxylate. For instance, it is recommended to avoid dust formation and ensure adequate ventilation when handling the compound . These precautions suggest that the compound’s stability and efficacy may be affected by environmental conditions such as air quality and humidity.
属性
IUPAC Name |
methyl 3-cyano-1H-indole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c1-15-11(14)9-4-2-3-8-7(5-12)6-13-10(8)9/h2-4,6,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGCVEVNRZWNRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1NC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60463339 | |
| Record name | Methyl 3-cyano-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-cyano-1H-indole-7-carboxylate | |
CAS RN |
443144-24-9 | |
| Record name | Methyl 3-cyano-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

